Kanamycin B is sourced from microbial fermentation processes, specifically from Micromonospora purpurea. It belongs to the class of aminoglycosides, which are characterized by their amino sugar components and a mechanism of action that involves binding to bacterial ribosomes, thereby inhibiting protein synthesis.
Key synthetic methods include:
Kanamycin B has a complex molecular structure characterized by multiple amino sugar units linked to a central ring system. The core structure includes:
The molecular formula for kanamycin B is , with a molecular weight of approximately 581.6 g/mol. The compound features several chiral centers, contributing to its stereochemistry and biological activity.
Kanamycin B undergoes various chemical reactions that can modify its structure:
The synthesis involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and desired product purity. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed for monitoring progress and purity assessment.
Kanamycin B exerts its antibacterial effects primarily through:
The binding affinity of kanamycin B for ribosomal RNA has been quantified using techniques such as MicroScale Thermophoresis (MST), revealing dissociation constants (KD) that indicate strong binding interactions with various RNA types, including tRNA and rRNA .
Relevant data indicates that kanamycin B maintains stability under neutral conditions but may degrade under extreme pH levels or high temperatures .
Kanamycin B is widely used in:
Additionally, ongoing research into modified derivatives aims to enhance its efficacy and reduce potential toxicity while maintaining its therapeutic benefits .
The kanamycin biosynthetic gene cluster spans ~32 kb in S. kanamyceticus, containing 28–40 open reading frames (ORFs) organized into functional modules for precursor synthesis, glycosylation, tailoring, resistance, and regulation [1] [4] [7]. Core enzymatic components include:
Industrial overproducing strains (e.g., 12-6) exhibit chromosomal amplification of a 145-kb DNA segment containing the entire kanamycin cluster. This amplifiable unit of DNA (AUD) can exceed 36 tandem copies, resulting in >5.7 Mb of amplified DNA and correlating with 12-fold increased kanamycin B production [7]. CRISPR-like repetitive sequences flanking the AUD may facilitate recombination-driven amplification under kanamycin selection pressure [7].
Table 1: Core Genes in Kanamycin B Biosynthetic Cluster
Gene | Function | Protein Type | Role in Kanamycin B Pathway |
---|---|---|---|
kanM1 | Glycosyltransferase | GT1 family enzyme | Transfers NDP-GlcNAc to 2-DOS at C4 |
kanN | Deacetylase | Metallohydrolase | Removes acetyl group from GlcNAc moiety |
kanJ | Dioxygenase | Fe(II)/αKG-dependent enzyme | Catalyzes oxidative deamination at C2' |
kanK | Reductase | NADPH-dependent reductase | Reduces 2'-oxo intermediate to kanamycin A |
kanG | Resistance gene | Aminoglycoside phosphotransferase | Self-protection mechanism |
scbR-like | Regulatory gene | Gamma-butyrolactone receptor | Modulates cluster expression |
Kanamycin B is converted to kanamycin A via a two-step enzymatic cascade:1. KanJ-mediated deamination: This Fe(II)/α-ketoglutarate-dependent dioxygenase oxidatively deaminates the C2' amino group of kanamycin B, producing 2'-oxo-kanamycin B and ammonia [1] [2]. Structural studies reveal KanJ's binding pocket accommodates diverse aminoglycosides through hydrogen bonds between:- The methylamino group of kanamycin B- Conserved residues Asp¹³⁴ and Cys¹⁵⁰- Hydroxyl groups and Asn¹²⁰/Gln⁸⁰ [2]Density functional theory (DFT) simulations indicate the reaction proceeds via Fe⁴⁺=O species, abstracting hydrogen atoms to form an imine intermediate at acidic pH or via OH-rebound at basic pH [2].
Table 2: Enzymatic Parameters of Kanamycin Conversion Machinery
Enzyme | Cofactors | Km (μM) | kcat (min⁻¹) | Optimal pH | Specificity Constants |
---|---|---|---|---|---|
KanJ | Fe²⁺, α-ketoglutarate, O₂ | 18.2 ± 2.1 | 4.7 ± 0.3 | 7.0–7.5 | Broad substrate range |
KanK | NADPH | 15.8 ± 1.9 | 9.2 ± 0.6 | 6.8–7.2 | Strict for 2'-oxokanamycin |
Early studies proposed parallel biosynthetic pathways for kanamycins A and B due to glycosyltransferase promiscuity [1] [4]:
However, genetic evidence contradicts this model:
Table 3: Substrate Specificity of Kanamycin Biosynthetic Enzymes
Enzyme | Primary Substrate | Alternative Substrates | Catalytic Efficiency (kcat/Km) | Pathway Outcome |
---|---|---|---|---|
KanM1 | NDP-Glc | NDP-GlcNAc | 1.8 × 10⁴ M⁻¹s⁻¹ (NDP-Glc) vs. 6.2 × 10³ M⁻¹s⁻¹ (NDP-GlcNAc) | Kanamycin A vs. B precursors |
KanM2 | Paromamine | 6'-oxoparomamine | Not determined | Forms kanamycin C |
KanJ | Kanamycin B | Gentamicin A2, sisomicin | 2.9 × 10³ M⁻¹s⁻¹ (kanamycin B) | Generates 2'-oxo intermediate |
Metabolic engineering demonstrates that modulating kanJ and kanK expression directly controls kanamycin B/A ratios:
Flux bottlenecks identified include:
Environmental factors further modulate flux:
Table 4: Metabolic Engineering Outcomes in Modified S. kanamyceticus Strains
Strain Modification | Kanamycin B Yield (μg/mL) | Kanamycin A Yield (μg/mL) | Kanamycin B Reduction | Key Metabolic Impact |
---|---|---|---|---|
Wild-type (CG305) | 275 ± 15 | 2100 ± 150 | Baseline | Native flux distribution |
ΔkanJ mutant | 3268 ± 255 | Not detected | -1188% | Blocked conversion to kanamycin A |
kanJ/kanK overexpression (3 copies) | 128 ± 20 | 2870 ± 210 | 54% reduction | Enhanced B→A conversion |
kanN disruption | Not detected | Not detected | 100% reduction | Abolished early pathway function |
Amplified gene cluster (Strain 12-6) | 3300* (estimated) | 25,200* (estimated) | N/A | Increased precursor supply and enzyme dosage |
*Values extrapolated from 12-fold total kanamycin increase [7]
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